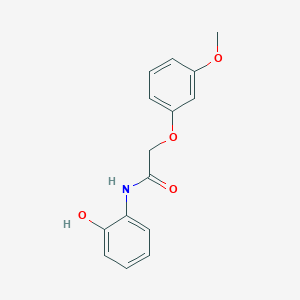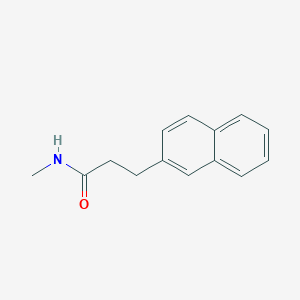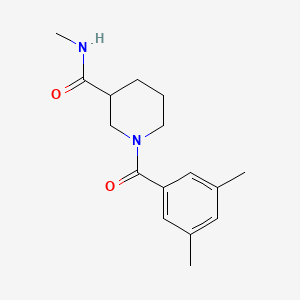
5-methyl-1-(3-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(3-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPA or AM251 and belongs to the class of CB1 receptor antagonists. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids such as THC. MPA has been shown to have a high affinity for CB1 receptors and can effectively block the psychoactive effects of THC.
Mechanism of Action
MPA acts as a competitive antagonist of CB1 receptors, which are primarily found in the brain. By binding to these receptors, MPA blocks the effects of THC and other cannabinoids on the brain. This results in a decrease in the psychoactive effects of THC, including euphoria, impaired memory, and altered perception.
Biochemical and Physiological Effects:
MPA has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is responsible for the pleasurable effects of THC. MPA has also been shown to decrease the release of GABA, a neurotransmitter that is responsible for inhibiting the activity of neurons in the brain. This results in an increase in the activity of neurons, which can lead to increased anxiety and paranoia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPA in lab experiments is its high affinity for CB1 receptors. This makes it a highly effective tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using MPA is its potential for off-target effects. MPA has been shown to bind to other receptors in addition to CB1 receptors, which can lead to unintended effects.
Future Directions
There are a number of future directions for research on MPA. One area of interest is the role of CB1 receptors in the development of addiction. MPA has been shown to be effective in blocking the effects of THC on the brain, which may have implications for the treatment of addiction. Another area of interest is the potential for MPA to be used as a therapeutic agent for various conditions, such as pain, inflammation, and anxiety. Finally, there is a need for further research on the potential side effects of MPA, particularly with regard to its off-target effects.
Synthesis Methods
The synthesis of MPA involves the reaction of 3-methylbenzylamine with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid, followed by the addition of propargyl bromide. The resulting compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
MPA has been widely used in scientific research to study the role of CB1 receptors in various physiological and pathological processes. It has been shown to be effective in blocking the effects of THC on the brain, which has led to its use in studying the effects of cannabinoids on memory, learning, and addiction. MPA has also been used to study the role of CB1 receptors in pain perception, appetite regulation, and inflammation.
properties
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-4-8-15-14(19)13-11(3)18(17-16-13)12-7-5-6-10(2)9-12/h1,5-7,9H,8H2,2-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGSMCBDPTUJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)

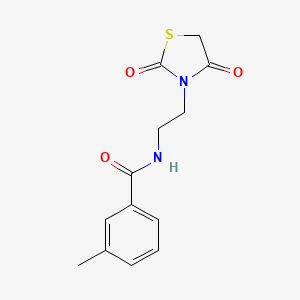
![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
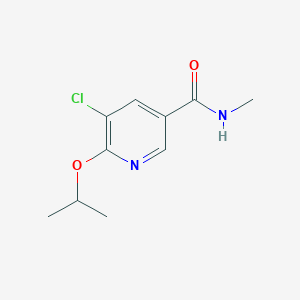
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
